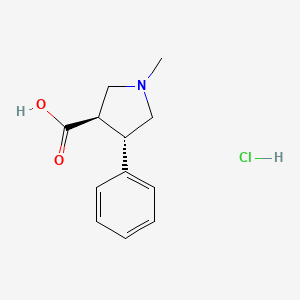

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with a unique structure that has garnered attention in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic aromatic compound . The compound is commonly known as MPHP.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride”, has been a topic of interest in recent years . The synthetic strategies used are typically based on ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is C12H16ClNO2. The InChI code is 1S/C13H17NO2.ClH/c1-14-8-11 (10-6-4-3-5-7-10)12 (9-14)13 (15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H/t11-,12+;/m0./s1 .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The physical form of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a powder . It has a molecular weight of 241.72. The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

A key application in the realm of synthetic chemistry is the development of efficient asymmetric syntheses for enantiomers of certain compounds, given their potential for improved biological activity and solubility profiles. For instance, asymmetric synthesis methods have been developed for enantiomers of quinolonecarboxylic acid class antibacterial agents, demonstrating practical significance for clinical applications due to their enhanced activity against bacteria (Rosen et al., 1988).

Neuroprotective Drugs

In pharmacology, selective activation of specific receptor subtypes has been explored as a strategy for protecting neurons against excitotoxic degeneration. The compound Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) is a notable example, acting as a potent and highly selective agonist for metabotropic glutamate receptor subtypes, providing a basis for neuroprotective drug development (Battaglia et al., 1998).

Anticonvulsant Activity

The synthesis and testing of 3-aminopyrroles and related derivatives for anticonvulsant activity highlights the importance of structural features for interaction with voltage-dependent sodium channels. This research points toward the therapeutic potential of these compounds in managing seizure disorders (Unverferth et al., 1998).

Synthesis of Biologically Active Compounds

Efficient synthesis techniques have been developed for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting the process's utility in producing biologically active compounds. Such methods are crucial for pharmaceutical development, offering scalable and reproducible pathways (Ohigashi et al., 2010).

Safety and Hazards

The safety information for “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Zukünftige Richtungen

The future directions for research on “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is also a need for more detailed studies on their synthesis, chemical reactions, and mechanisms of action .

Eigenschaften

IUPAC Name |

(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHUFWWIAWVCBP-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)

![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)